![molecular formula C9H19NO3 B13349927 (3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and a hydroxypentylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol typically involves the formation of the oxolane ring followed by the introduction of the hydroxypentylamino group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxolane ring. The hydroxypentylamino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary amines.
Aplicaciones Científicas De Investigación
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing their activity. The oxolane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.
(3S,4R)-4-[(5-hydroxypentyl)amino]tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(3S,4R)-4-(5-hydroxypentylamino)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO3/c11-5-3-1-2-4-10-8-6-13-7-9(8)12/h8-12H,1-7H2/t8-,9-/m1/s1 |
Clave InChI |
KUJJKXOVZKTMBB-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CO1)O)NCCCCCO |
SMILES canónico |
C1C(C(CO1)O)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


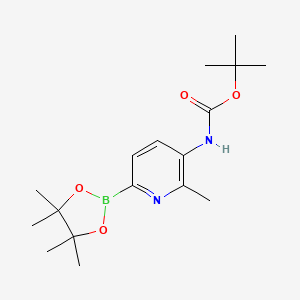
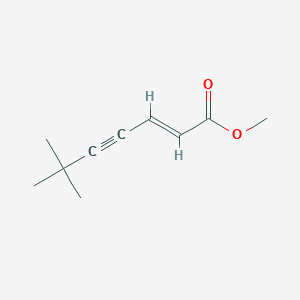
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
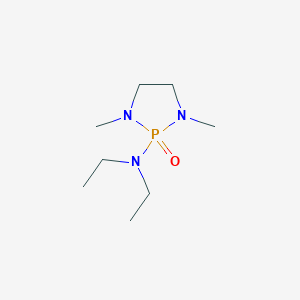
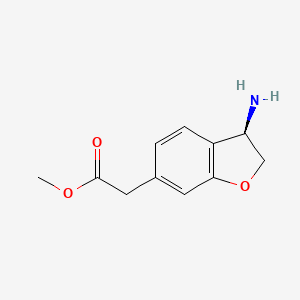
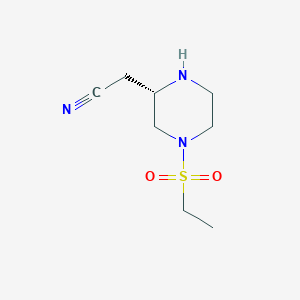


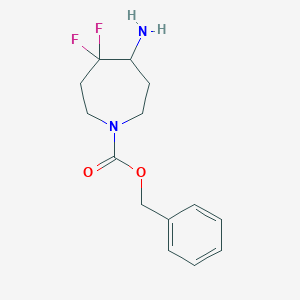
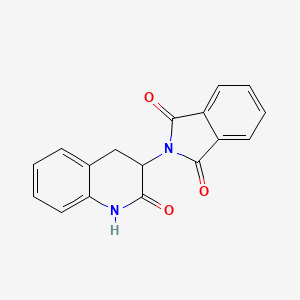

![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)


